4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride
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Overview
Description
4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound with the molecular formula C9H8ClF3IN. It is known for its unique structural properties, which include an iodine atom and a trifluoromethyl group attached to a phenacylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride typically involves the iodination of a trifluoromethyl-substituted phenacylamineThe reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride
- 4-Iodo-3-(trifluoromethyl)benzylamine hydrochloride
Uniqueness
4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8ClF3INO |
---|---|
Molecular Weight |
365.52 g/mol |
IUPAC Name |
2-amino-1-[4-iodo-3-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F3INO.ClH/c10-9(11,12)6-3-5(8(15)4-14)1-2-7(6)13;/h1-3H,4,14H2;1H |
InChI Key |
FXNBGVOPBNSYBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)I.Cl |
Origin of Product |
United States |
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